4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Overview
Description
4-Chloro-3-(trifluoromethyl)phenyl isocyanate participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones.
Scientific Research Applications
Synthesis of Key Intermediates in Antitumor Agents
4-Chloro-3-(trifluoromethyl)phenyl isocyanate has been used in the synthesis of antitumor agents. For instance, it played a crucial role in creating a key intermediate of the antitumor agent sorafenib. The process involved reacting it with 4-bromoaniline to yield a compound with high purity and substantial overall yield (Yan Feng-mei & Liu He-qin, 2009).
Application in Benzoylureas Synthesis
This chemical has also been instrumental in synthesizing benzoylureas, such as triflumuro. The synthesis process involves reacting it with 2-chlorobenzamide, leading to a compound with high purity, as confirmed by HPLC and other analytical techniques (Fengping Xiao, 2013).
Vibrational Spectra Analysis
In vibrational spectroscopy, this compound and its derivatives have been subjects of detailed analysis. Studies have included Raman and infrared spectroscopy, aided by ab initio and density functional theory calculations, to understand the vibrational frequencies and related properties of these compounds (S. Doddamani et al., 2007).
Catalysis in Polymerization Processes
This chemical has been used in the oligomerization of phenyl isocyanate, where a polynuclear yttrium trifluoroethoxide was synthesized and tested for its catalytic activity. The study showed that this complex was highly effective in the oligomerization process, revealing potential applications in polymer chemistry (H. Peng et al., 2006).
Creation of Novel Antitumor Compounds
There has been successful synthesis of compounds with distinct antitumor properties, like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide. This compound showed significant inhibitory capacity against certain cancer cell lines, indicating its potential in cancer treatment (X. Ji et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-3-(trifluoromethyl)phenyl isocyanate is a biochemical reagent .
Biochemical Pathways
This compound participates in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . This suggests that it may play a role in the biochemical pathways leading to the formation of these compounds.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored under inert gas and away from moisture, as it can decompose in the presence of moisture . It should also be kept away from heat .
Properties
IUPAC Name |
1-chloro-4-isocyanato-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJZEUQTGLSUOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369818 | |
Record name | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327-78-6 | |
Record name | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-isocyanato-2-(trifluoromethyl) benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-isocyanato-2-(trifluoromethyl) benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate in sorafenib synthesis?
A: this compound serves as a crucial reactant in the final stages of sorafenib synthesis. It reacts with 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide to form the final sorafenib molecule [, , ]. This reaction typically takes place in a suitable solvent, and post-treatment procedures are employed to obtain high-purity sorafenib [].
Q2: Are there any alternative synthesis routes for sorafenib that avoid using this compound?
A: Yes, researchers have explored alternative synthetic pathways for sorafenib. One approach involves using the less expensive and more readily available 4-amino-3-fluorophenol instead of this compound []. This method utilizes a protection group strategy to prevent unwanted side reactions and improve yield.
Q3: What are the challenges associated with using this compound in sorafenib synthesis?
A: One challenge is the potential formation of impurities during the reaction, which can impact the purity and yield of sorafenib []. Researchers have developed strategies to address this, such as removing alkali from the reaction mixture by washing with water before introducing this compound [].
Q4: Are there any studies on the stability of this compound?
A: While the provided research focuses on its role in sorafenib synthesis, a study mentions synthesizing this compound from 4-chloro-3-trifluoromethylaniline and triphosgene []. This suggests potential instability of the isocyanate, requiring its immediate use in the subsequent reaction with 4-bromoaniline.
Q5: What are the implications of deuteration on the biological activity of compounds derived from this compound?
A: Research indicates that replacing specific hydrogen atoms with deuterium in a bisarylurea compound, structurally similar to sorafenib and synthesized using a deuterated form of this compound, results in antitumor activity []. This highlights the potential of deuteration in modifying pharmacological properties and improving drug efficacy.
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